1-(3-Methylbutyl)azepan-2-one
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Overview
Description
1-(3-Methylbutyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepane family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)azepan-2-one can be synthesized through various methods, including ring-expansion reactions and multicomponent heterocyclization reactions. One common approach involves the ring-expansion of smaller cyclic compounds using reagents such as boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter . This method allows for the formation of the azepane ring with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and catalysts to facilitate the ring-expansion reactions. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The nitrogen atom in the azepane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, amines, and various substituted azepane compounds .
Scientific Research Applications
1-(3-Methylbutyl)azepan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its diverse biological effects .
Comparison with Similar Compounds
Azepane: A simpler analog with a similar ring structure but without the 3-methylbutyl substituent.
Benzodiazepines: Compounds with a fused benzene ring, exhibiting different pharmacological properties.
Oxazepines: Seven-membered heterocycles containing both oxygen and nitrogen atoms in the ring.
Uniqueness: 1-(3-Methylbutyl)azepan-2-one stands out due to its specific substituent, which imparts unique chemical and biological properties.
Properties
CAS No. |
59227-87-1 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(3-methylbutyl)azepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
FTHSDTGKBPKDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCCCC1=O |
Origin of Product |
United States |
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